molecular formula C15H16BrNO3 B5874599 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B5874599
M. Wt: 338.20 g/mol
InChI Key: RONVWHFPTSURIA-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFA belongs to the class of amide compounds and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase cascade. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to exhibit potent anticancer and anti-inflammatory properties. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has certain limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental models.

Future Directions

There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide. One potential area of investigation is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide as a diagnostic tool for cancer and inflammatory diseases warrants further investigation.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a promising chemical compound that has shown potential therapeutic properties in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop more effective analogs for clinical use.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 4-bromo-3,5-dimethylphenol with potassium carbonate in dimethylformamide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloro-N-(2-furylmethyl)acetamide in the presence of a base to produce 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in various experimental models.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h3-7H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVWHFPTSURIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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